[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a chemical compound with the molecular formula C14H18N2O7 It is a derivative of thymidine, a nucleoside that is a component of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of thymidine derivatives. One common method involves the reaction of thymidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Thymidine and acetic acid.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: Different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the production of nucleoside analogs and other related compounds.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, which is a natural nucleoside.
2’,3’,5’-Tri-O-acetyluridine: Another acetylated nucleoside with similar properties.
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: A closely related compound with a hydroxyl group instead of an acetoxy group.
Uniqueness
[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of acetylation on nucleoside function and for developing new therapeutic agents .
Properties
Molecular Formula |
C14H18N2O7 |
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Molecular Weight |
326.30 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H18N2O7/c1-8(17)21-7-11-10(22-9(2)18)6-13(23-11)16-5-4-12(19)15(3)14(16)20/h4-5,10-11,13H,6-7H2,1-3H3/t10-,11+,13+/m0/s1 |
InChI Key |
BIJNTRKIAHRRMF-DMDPSCGWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)N(C2=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=O)N(C2=O)C)OC(=O)C |
Origin of Product |
United States |
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